molecular formula C9H10ClN3O2 B15257278 3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]butanoic acid

3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]butanoic acid

Cat. No.: B15257278
M. Wt: 227.65 g/mol
InChI Key: ZNDJAHMBZPRQCU-UHFFFAOYSA-N
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Description

3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]butanoic acid is an organic compound that features a unique combination of functional groups, including a chloro-substituted imidazole ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]butanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the chloro and cyanomethyl groups. The final step involves the attachment of the butanoic acid moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of imidazole derivatives.

Scientific Research Applications

3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The chloro and cyanomethyl groups can participate in binding interactions with enzymes or receptors, modulating their activity. The butanoic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-dimethylimidazolinium chloride
  • Cyanoacetamide derivatives

Comparison

Compared to similar compounds, 3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]butanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

3-[2-chloro-5-(cyanomethyl)imidazol-1-yl]butanoic acid

InChI

InChI=1S/C9H10ClN3O2/c1-6(4-8(14)15)13-7(2-3-11)5-12-9(13)10/h5-6H,2,4H2,1H3,(H,14,15)

InChI Key

ZNDJAHMBZPRQCU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)N1C(=CN=C1Cl)CC#N

Origin of Product

United States

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